

Application Notes & Protocols: Analytical Techniques for C-Glycosyl Flavonoid Identification

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Compound of Interest		
Compound Name:	Isocarlinoside	
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Audience: Researchers, scientists, and drug development professionals.

Introduction:

C-glycosyl flavonoids are a class of specialized metabolites where a sugar moiety is attached to the flavonoid aglycone via a stable carbon-carbon bond, most commonly at the C-6 or C-8 position of the A-ring.[1] This structural feature confers greater stability against enzymatic and acidic hydrolysis compared to their O-glycosyl counterparts. The identification and structural elucidation of C-glycosyl flavonoids are challenging due to their isomeric diversity and complex fragmentation patterns in mass spectrometry.[1] These compounds exhibit a wide range of biological activities, making their accurate identification crucial for drug discovery and quality control of natural products. This document provides detailed application notes and protocols for the identification of C-glycosyl flavonoids using modern analytical techniques.

High-Performance Liquid Chromatography (HPLC) Coupled with UV/Diode Array Detection (DAD)

HPLC-UV/DAD is a fundamental technique for the separation and preliminary identification of C-glycosyl flavonoids from complex mixtures. Flavonoids exhibit characteristic UV spectra that can provide initial structural clues.[2]

Application Notes:



- Column Selection: Reversed-phase C18 columns are most commonly used for the separation of C-glycosyl flavonoids.[3]
- Mobile Phase: A gradient elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[4][5][6] The acidic modifier helps to improve peak shape and resolution.
- Detection: A Diode Array Detector (DAD) is highly recommended as it provides UV spectra
 for each eluting peak. Flavonoids generally show two major absorption bands: Band I (320–
 385 nm) corresponding to the B-ring, and Band II (250–285 nm) for the A-ring.[2] These
 spectra can help in classifying the flavonoid aglycone.

Experimental Protocol: HPLC-UV/DAD Analysis

- Sample Preparation:
 - Extract the plant material or sample with a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
 - Filter the extract through a 0.45 μm syringe filter before injection.
- HPLC-UV/DAD System and Conditions:
 - Instrument: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
 - Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm).[4]
 - Mobile Phase A: 0.1% (v/v) formic acid in water.[4]
 - Mobile Phase B: Acetonitrile.[4]
 - Flow Rate: 0.8 1.0 mL/min.[4]
 - Column Temperature: 30 35 °C.[4][7]
 - Injection Volume: 5 20 μL.[4]



- Detection Wavelength: 254, 280, and 340 nm. Full spectral scan from 190-650 nm.[2][4]
- Gradient Elution Program:
 - 0–10 min, 14% B
 - 10–20 min, 14–16% B
 - 20–45 min, 16–22% B
 - 45–80 min, 22–40% B[2][4]
- Data Analysis:
 - Compare the retention times and UV spectra of the peaks in the sample chromatogram with those of authentic standards if available.
 - Analyze the UV spectra to tentatively identify the class of flavonoid aglycone.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural elucidation of C-glycosyl flavonoids. Mass spectrometry provides molecular weight information and fragmentation patterns that are characteristic of the compound's structure.[8][9]

Application Notes:

- Ionization Source: Electrospray ionization (ESI) is the most common ionization technique used for flavonoid analysis and can be operated in both positive and negative ion modes.[2] [4] The negative ion mode is often more sensitive for flavonoids.[5]
- Fragmentation Analysis: Tandem mass spectrometry (MS/MS or MSn) is crucial for structural elucidation. Unlike O-glycosides, which readily lose their sugar moieties, C-glycosides undergo characteristic cross-ring cleavages of the sugar unit.[1][9]
- Characteristic Neutral Losses: In negative ion mode MS/MS, common neutral losses from the hexose moiety of C-glycosyl flavonoids include 90 Da and 120 Da. For pentose moieties,



losses of 60 Da and 90 Da are observed.[4]

Distinguishing Isomers: The fragmentation patterns can help distinguish between 6-C and 8-C glycosyl isomers. The 6-C sugar residue tends to show greater fragmentation than the 8-C sugar residue.[4] In positive ion mode, the intensity ratio of [M+H-150]+ to [M+H-120]+ can be used to differentiate between 6-C and 8-C glycosides.[8]

Experimental Protocol: LC-ESI-MS/MS Analysis

- Sample Preparation:
 - Prepare the sample as described in the HPLC protocol.
- LC-MS System and Conditions:
 - Instrument: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole, Ion Trap, Q-TOF, or Orbitrap) with an ESI source.
 - LC Conditions: Use the same LC conditions as described in the HPLC-UV/DAD protocol.
 - MS Parameters (Negative Ion Mode):
 - Ion Source: ESI
 - Scan Range: m/z 100-1500
 - Capillary Voltage: 3.0 3.5 kV
 - Capillary Temperature: 350 °C[2]
 - Sheath Gas Flow Rate: 30 (arbitrary units)[2]
 - Auxiliary Gas Flow Rate: 10 (arbitrary units)[2]
 - Collision Energy (for MS/MS): Varies depending on the instrument and compound, typically in the range of 15-45 eV.
- Data Analysis:



- Determine the molecular weight from the [M-H]⁻ or [M+H]⁺ ion in the full scan MS spectrum.
- Analyze the MS/MS spectra for characteristic neutral losses to confirm the presence of a C-glycosidic bond and identify the type of sugar.
- Compare the fragmentation patterns with literature data or spectral libraries for known Cglycosyl flavonoids.

Quantitative Data Summary

Table 1: Characteristic MS/MS Fragment Ions of C-Glycosyl Flavonoids (Negative Ion Mode)

C-Glycosyl Flavonoid Type	Parent Ion [M-H]	Key Fragment lons and Neutral Losses	Reference
Apigenin-6-C- glucoside (Isovitexin)	431	[M-H-90] ⁻ , [M-H-120] ⁻	[4]
Apigenin-8-C- glucoside (Vitexin)	431	[M-H-90] ⁻ , [M-H-120] ⁻	[4]
Luteolin-6-C-glucoside (Isoorientin)	447	[M-H-90] ⁻ , [M-H-120] ⁻	[4]
Luteolin-8-C-glucoside (Orientin)	447	[M-H-90] ⁻ , [M-H-120] ⁻	[4]
Apigenin-6,8-di-C-glucoside (Vicenin-2)	593	[M-H-90] ⁻ , [M-H- 120] ⁻ , [M-H-120-120] ⁻	[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for the complete structural elucidation of novel C-glycosyl flavonoids. It provides detailed information about the carbon skeleton and the position of the glycosidic linkage.[10][11]

Application Notes:



- 1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and type of protons, while ¹³C NMR reveals the carbon framework of the molecule. The chemical shifts of the anomeric proton and carbon are particularly important for identifying the sugar moiety and its linkage.[11]
- 2D NMR (COSY, HSQC, HMBC): 2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and determining the connectivity within the molecule.
 - COSY (Correlation Spectroscopy): Shows correlations between coupled protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the C-glycosidic linkage point on the aglycone.[11]
- C-Glycosylation Site Determination: The C-glycosylation of a flavonoid shifts the signal of the corresponding aglycone carbon downfield by 8.6-10.2 ppm.[12]

Experimental Protocol: NMR Analysis

- Sample Preparation:
 - The C-glycosyl flavonoid must be isolated and purified, typically by preparative HPLC.
 - Dissolve a sufficient amount of the pure compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
- NMR Data Acquisition:
 - Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiments:
 - ¹H NMR
 - ¹3C NMR



- DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
- 2D COSY
- 2D HSQC or HMQC
- 2D HMBC
- Data Analysis:
 - Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
 - Identify the long-range correlation in the HMBC spectrum between the anomeric proton of the sugar and the carbons of the flavonoid A-ring to confirm the C-glycosidic linkage and its position (C-6 or C-8).
 - Compare the obtained NMR data with published values for known C-glycosyl flavonoids.

Quantitative Data Summary

Table 2: Representative 13 C NMR Chemical Shifts (δ , ppm) for C-Glycosylation Site on Apigenin Aglycone in DMSO-d₆

Carbon	Apigenin	Apigenin-6-C- glucoside (Isovitexin)	Apigenin-8-C- glucoside (Vitexin)
C-5	161.2	160.5	161.1
C-6	98.8	108.9	98.2
C-7	163.7	163.2	162.5
C-8	94.0	93.6	104.9
C-9	157.3	156.1	156.0
C-10	103.5	102.9	103.7
<u>C-10</u>	103.3	102.9	103.7

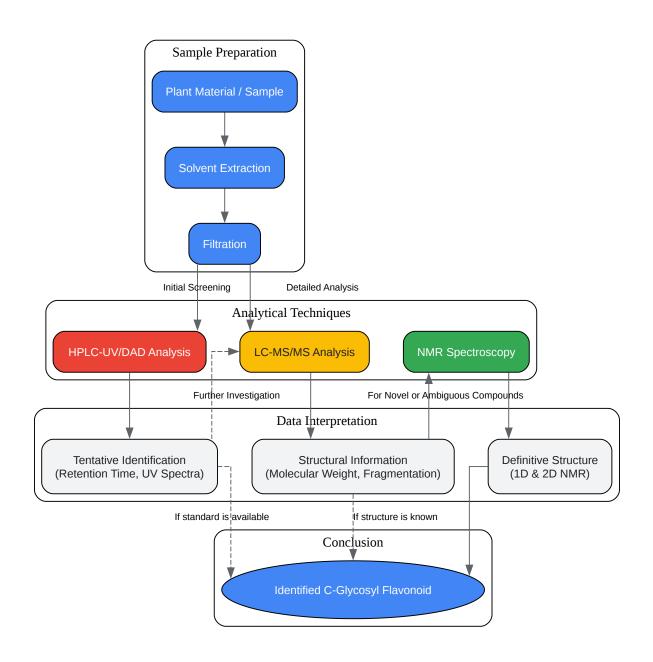


Note: Chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Workflow for C-Glycosyl Flavonoid Identification

The following diagram illustrates a typical workflow for the identification and structural elucidation of C-glycosyl flavonoids.





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Caption: Workflow for C-glycosyl flavonoid identification.



Conclusion

The identification of C-glycosyl flavonoids requires a multi-technique approach. HPLC-UV/DAD serves as an excellent initial screening method, while LC-MS/MS provides crucial structural information for tentative identification. For novel or structurally complex C-glycosyl flavonoids, isolation and subsequent analysis by NMR spectroscopy are indispensable for unambiguous structure elucidation. The combined use of these techniques, along with careful data interpretation, enables the accurate and comprehensive characterization of this important class of natural products.

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